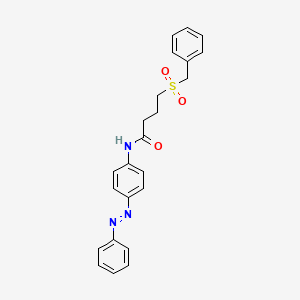![molecular formula C10H13ClN4 B2945481 [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197054-36-5](/img/structure/B2945481.png)
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride” are not provided in the sources retrieved. Imidazole, a component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride functions as a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and apoptosis. This compound has been shown to promote cell survival by inhibiting apoptosis and inducing cell cycle progression. Inhibition of this compound activity leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its role in cancer biology, this compound has also been implicated in a variety of other physiological processes, including hematopoiesis, angiogenesis, and inflammation. This compound has been shown to play a critical role in the development and maintenance of hematopoietic stem cells, and inhibition of this compound has been shown to impair hematopoietic stem cell function. This compound has also been shown to promote angiogenesis and inflammation, making it a potential target for the treatment of these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride as a research tool is its potent inhibitory activity against a variety of kinases, including this compound, PIM2, and PIM3. This makes it a useful tool for studying the function of these kinases in various physiological processes. However, one limitation of this compound is its lack of specificity, as it can also inhibit other kinases that are not related to the PIM family.
Orientations Futures
There are several potential future directions for research on [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride. One area of interest is the development of more specific inhibitors of this compound that do not inhibit other kinases. Another area of interest is the identification of novel substrates of this compound and the elucidation of their roles in various physiological processes. Additionally, the role of this compound in the development and progression of various types of cancer is still not fully understood, and further research is needed to determine the potential of this compound as a therapeutic target for cancer treatment.
Méthodes De Synthèse
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)pyridine with 4-amino-1H-imidazole in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid to yield the hydrochloride salt of this compound.
Applications De Recherche Scientifique
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride has been extensively studied in scientific research, particularly in the field of cancer biology. This compound has been shown to play a critical role in the development and progression of various types of cancer, including leukemia, lymphoma, prostate cancer, and breast cancer. Inhibition of this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
[1-(pyridin-4-ylmethyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-5-10-7-14(8-13-10)6-9-1-3-12-4-2-9;/h1-4,7-8H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNEVJTBZQDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

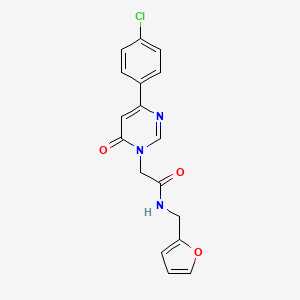
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/no-structure.png)
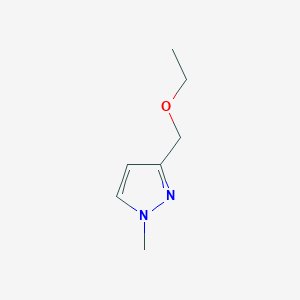
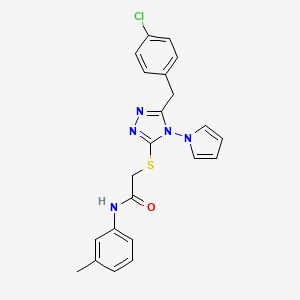
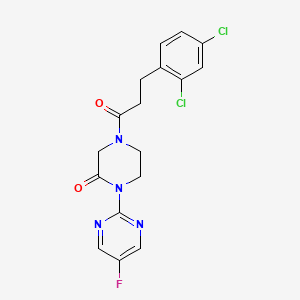

![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)
![6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide](/img/structure/B2945408.png)
![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2945409.png)

![1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2945413.png)
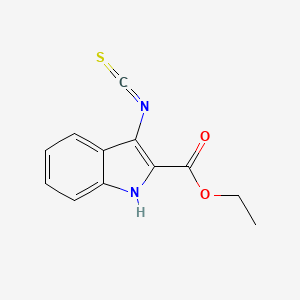
![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)
